Product packaging for GW 788388-d5(Cat. No.:)

GW 788388-d5

Cat. No.: B1161327
M. Wt: 430.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GW 788388-d5 is a deuterated, isotope-labelled analogue of GW788388, functioning as a potent, selective, and orally active transforming growth factor-beta type I receptor (TGF-βRI/ALK5) inhibitor . Its improved pharmacokinetic profile makes it a valuable tool for quantitative bioanalytical research and for tracing the metabolic fate of the parent compound in various disease models . The mechanism of action involves inhibiting the kinase activities of both TGF-β type I and II receptors, thereby blocking TGF-β-induced Smad2/3 phosphorylation and subsequent signaling . This inhibition effectively attenuates the epithelial to mesenchymal transition (EMT), a key process in fibrosis, and reduces the expression of fibrotic markers and extracellular matrix deposition . In research applications, GW 788388 and its labelled analogue have demonstrated significant anti-fibrotic effects in models of renal, cardiac, and peritoneal fibrosis . Studies also highlight its potential in cardioprotection, particularly in attenuating cardiac dysfunction and remodeling after myocardial infarction and in Chagas' heart disease . Furthermore, emerging research indicates that suppressing the TGF-β/Smad2 signaling pathway with this inhibitor can enhance viral clearance in macrophage infections, suggesting promising antiviral applications . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C₂₅H₁₈D₅N₅O₂

Molecular Weight

430.51

Synonyms

4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)benzamide-d5; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Gw 788388 D5

Target Receptor Specificity and Kinase Inhibition Profile

GW788388 exhibits a high degree of specificity for certain TGF-β receptor subtypes, a characteristic crucial to its function as a research tool.

Activin Receptor-Like Kinase 5 (ALK5) Inhibition

GW788388 is a potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). apexbt.com In a cell-free biochemical binding assay, GW788388 demonstrates a half-maximal inhibitory concentration (IC50) of 18 nM for ALK5. selleckchem.comselleckchem.com In a cellular context, its anti-TGF-β activity is observed with an IC50 of 93 nM. selleckchem.comselleckchem.com This inhibition is achieved through competition with ATP for the kinase domain of ALK5. universiteitleiden.nl

Inhibition of Other TGF-β Receptor Subtypes (Type I and Type II)

In addition to its potent inhibition of ALK5, GW788388 also demonstrates inhibitory activity against the TGF-β type II receptor (TβRII). selleckchem.comselleckchem.commedchemexpress.com Studies have shown that GW788388 can potently inhibit the autophosphorylation of both ALK5 and TβRII. apexbt.comuniversiteitleiden.nl Furthermore, it has been found to inhibit other TGF-β type I receptors, specifically ALK4 and ALK7. selleckchem.comselleckchem.comnih.gov Some research also indicates a degree of inhibition towards the activin type II receptor (ActRII). apexbt.comselleckchem.comuniversiteitleiden.nl

Selectivity Profile Against Related Receptors (e.g., Bone Morphogenetic Protein (BMP) Receptors)

A key feature of GW788388's selectivity is its lack of significant inhibitory activity against the bone morphogenetic protein (BMP) type II receptor. selleckchem.comselleckchem.commedchemexpress.com In vitro kinase assays have confirmed that the compound does not affect the kinase activity of the BMP type II receptor. universiteitleiden.nl This selectivity ensures that the effects observed when using GW788388 are primarily due to the inhibition of the TGF-β signaling pathway, not the closely related BMP signaling cascade. researchgate.net

Interactive Table 1: Kinase Inhibition Profile of GW788388

Target ReceptorInhibition StatusIC50 (Cell-Free)IC50 (Cellular)
ALK5 (TβRI)Potent Inhibitor18 nM selleckchem.comselleckchem.com93 nM selleckchem.comselleckchem.com
TβRIIInhibitorNot specifiedNot specified
ALK4Inhibitor selleckchem.comselleckchem.comnih.govNot specifiedNot specified
ALK7Inhibitor selleckchem.comselleckchem.comnih.govNot specifiedNot specified
ActRIISome Inhibition apexbt.comselleckchem.comuniversiteitleiden.nlNot specifiedNot specified
BMPRIINo Inhibition selleckchem.comselleckchem.commedchemexpress.comNot applicableNot applicable

Downstream Signaling Pathway Modulation

The inhibition of TGF-β receptors by GW788388 leads to significant alterations in the downstream signaling cascade, primarily affecting Smad protein activity and the expression of TGF-β-responsive genes.

Smad Protein Phosphorylation and Nuclear Translocation Inhibition (Smad2, Smad3)

TGF-β signaling is classically mediated by the phosphorylation of Smad2 and Smad3 proteins, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. nih.govnih.gov GW788388 effectively blocks this process by inhibiting the TGF-β-induced phosphorylation of Smad2. apexbt.comuniversiteitleiden.nljove.com This inhibition has been demonstrated in a dose-dependent manner in various cell lines, including Namru murine mammary gland (NMuMG) and MDA-MB-231 cells. apexbt.comjove.com Consequently, the nuclear translocation of the Smad2/3 complex is also inhibited, preventing it from acting as a transcription factor. jove.com While both Smad2 and Smad3 are downstream effectors, Smad3 is considered more pathogenic in the context of fibrosis. frontiersin.orgijbs.com

Regulation of TGF-β-Responsive Gene Expression

By blocking Smad activation, GW788388 effectively modulates the expression of a wide array of TGF-β target genes. universiteitleiden.nl This has significant implications for cellular processes such as epithelial-mesenchymal transition (EMT) and fibrogenesis. selleckchem.comuniversiteitleiden.nl

In the context of EMT, TGF-β typically induces a reduction in the expression of epithelial markers like E-cadherin and an increase in mesenchymal markers such as N-cadherin and α-smooth muscle actin. universiteitleiden.nl GW788388 has been shown to attenuate these TGF-β-induced changes. universiteitleiden.nl It also affects the mRNA levels of key genes involved in EMT, including E-cadherin, Fibronectin (FN), and SNAIL, a transcriptional repressor of E-cadherin. universiteitleiden.nl

Interactive Table 2: Effect of GW788388 on TGF-β-Responsive Gene Expression

GeneProcessEffect of TGF-βEffect of GW788388 on TGF-β-induced change
E-cadherinEMTDownregulation universiteitleiden.nlAttenuation of downregulation universiteitleiden.nl
N-cadherinEMTUpregulation universiteitleiden.nlAttenuation of upregulation universiteitleiden.nl
α-smooth muscle actinEMTUpregulation universiteitleiden.nlAttenuation of upregulation universiteitleiden.nl
SNAILEMTUpregulation universiteitleiden.nlAttenuation of upregulation universiteitleiden.nl
Fibronectin (FN)EMT, FibrosisUpregulation universiteitleiden.nlAttenuation of upregulation universiteitleiden.nl
CTGFFibrosisUpregulation universiteitleiden.nlPrevention of upregulation universiteitleiden.nl
PAI-1FibrosisUpregulation universiteitleiden.nlPrevention of upregulation universiteitleiden.nl
Collagen I (COL-I)FibrosisUpregulation universiteitleiden.nlPrevention of upregulation universiteitleiden.nl
Collagen III (COL-III)FibrosisUpregulation universiteitleiden.nlReduction of upregulation universiteitleiden.nl

Cellular Response Inhibition and Modulation

Extracellular Matrix (ECM) Component Production Attenuation

Studies have specifically highlighted the reduction of collagen IA1 mRNA expression. selleckchem.comresearchgate.net In a model of puromycin (B1679871) aminonucleoside-induced renal fibrosis, GW788388 administration led to an 80% decrease in collagen IA1 mRNA expression. selleckchem.comresearchgate.net Similarly, in a model of dimethylnitrosamine-induced liver disease, the compound also attenuated collagen expression. nih.gov In human peritoneal mesothelial cells, co-treatment with GW788388 attenuated the increased collagen deposition induced by TGF-β. nih.gov

Model System Key Findings Reference
Diabetic Nephropathy (db/db mice)Significantly reduced renal fibrosis and decreased mRNA levels of PAI-1, COL-I, and COL-III. researchgate.netresearchgate.net
Puromycin Aminonucleoside-Induced Renal Fibrosis (rats)Reduced the expression of collagen IA1 mRNA by 80%. selleckchem.comresearchgate.net
Dimethylnitrosamine-Induced Liver DiseaseAttenuated the expression of collagen. nih.gov
Human Peritoneal Mesothelial CellsAttenuated TGF-β-induced collagen deposition. nih.gov

Epithelial-Mesenchymal Transition (EMT) Suppression

GW788388 effectively suppresses the epithelial-mesenchymal transition (EMT), a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This transition is a critical event in fibrosis and cancer progression. nih.govjove.com The compound has been shown to inhibit TGF-β-induced EMT in various cell types, including renal epithelial cells, mammary gland cells, and peritoneal mesothelial cells. apexbt.comnih.govuniversiteitleiden.nl

In human peritoneal mesothelial cells (HPMCs), TGF-β treatment induces a morphological change from a cobblestone epithelial shape to a spindle-like mesenchymal shape, which is attenuated by co-treatment with GW788388. nih.gov Furthermore, GW788388 reverses the TGF-β-mediated changes in EMT marker expression, causing a decrease in mesenchymal markers and an increase in epithelial markers. nih.govnih.gov Studies using mouse mammary gland epithelial cells (NMuMG) have also demonstrated that GW788388 inhibits TGF-β-induced EMT. researchgate.netjove.com This inhibition of EMT is a direct consequence of blocking the TGF-β/Smad signaling pathway. nih.govjove.com

Myofibroblast Differentiation and Accumulation Inhibition

The differentiation of fibroblasts into myofibroblasts is a key event in tissue fibrosis, characterized by the expression of α-smooth muscle actin (α-SMA) and increased contractility. nih.gov GW788388 has been demonstrated to inhibit this critical step. In a rat model of myocardial infarction, treatment with GW788388 significantly attenuated the accumulation of myofibroblasts in the non-infarcted zone of the heart. nih.gov This was accompanied by a reduction in the expression of α-SMA. selleckchem.comnih.gov

The mechanism behind this inhibition lies in the blockade of the TGF-β signaling pathway, which is a primary driver of myofibroblast differentiation. nih.govmdpi.com By inhibiting ALK5, GW788388 prevents the downstream signaling events that lead to the transcriptional activation of genes responsible for the myofibroblast phenotype. universiteitleiden.nlmdpi.com Studies have shown that TGF-β-induced myofibroblast generation is dependent on the activation of Smad proteins, a process that is effectively blocked by GW788388. mdpi.com

Model System Key Findings Reference
Rat Myocardial Infarction ModelAttenuated myofibroblast accumulation and reduced α-smooth muscle actin expression. nih.gov
Human Lung FibroblastsTGF-β1 promotes differentiation into myofibroblasts, a process targeted by inhibitors of this pathway. nih.gov

Angiogenesis Modulation in Cellular Models

The role of GW788388 in angiogenesis, the formation of new blood vessels, is complex and appears to be context-dependent. TGF-β signaling can have both pro- and anti-angiogenic effects depending on the balance between ALK1 and ALK5 signaling in endothelial cells. nih.gov ALK5 activation, which is inhibited by GW788388, generally promotes endothelial quiescence. nih.gov

In a co-culture model of esophageal squamous cell carcinoma (ESCC), fibroblasts, and human microvascular endothelial cells (HMVECs), GW788388 was found to block ESCC-induced neoangiogenesis. apexbt.com Treatment with the compound resulted in a complete reversal of vascular network formation. apexbt.com This suggests that in certain cancer contexts, where TGF-β promotes angiogenesis, GW788388 can act as an anti-angiogenic agent. rndsystems.com However, TGF-β is also implicated in the regulation of heart homeostasis, including angiogenesis, suggesting that the effects of its inhibition could be multifaceted. asm.org

Cell Proliferation and Migration Regulation in Disease Models

GW788388 has been shown to regulate cell proliferation and migration in various disease models, primarily by inhibiting the effects of TGF-β. In human peritoneal mesothelial cells, TGF-β treatment enhances cell migration and invasion, effects that are attenuated by GW788388. nih.govnih.gov Wound healing assays have demonstrated that the increased cell migration in TGF-β-treated cells is significantly reduced with the addition of GW788388. nih.gov

In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a promoter of metastasis in later stages by inducing EMT and cell migration. jove.comfrontiersin.org GW788388's ability to inhibit TGF-β-induced EMT and growth in cancer cell lines like MDA-MB-231 suggests its potential to regulate cancer cell proliferation and migration. apexbt.comselleckchem.com Studies on diabetic nephropathy have also shown that GW788388 can decrease the proliferation of mesangial cells, a key feature of the disease. researchgate.net

Preclinical Pharmacological Investigations of Gw 788388 D5

In Vitro Efficacy Studies

Cellular Assays for Receptor Binding Affinity and Kinase Activity

GW788388 has been identified as a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). rndsystems.commedchemexpress.comapexbt.com In cell-free assays, GW788388 demonstrates a high binding affinity for ALK5, with a reported IC50 value of 18 nM. rndsystems.commedchemexpress.comapexbt.comselleckchem.comselleckchem.comijbs.combiotrend-usa.commedchemexpress.cn This indicates a strong interaction between the compound and its primary target.

Further kinase activity assays have revealed that GW788388 not only inhibits ALK5 but also the TGF-β type II receptor (TβRII) and to some extent, the activin type II receptor (ActRII). medchemexpress.comselleckchem.comselleckchem.comuniversiteitleiden.nl Notably, it does not inhibit the bone morphogenic protein (BMP) type II receptor, highlighting its selectivity within the TGF-β superfamily of receptors. medchemexpress.comselleckchem.comselleckchem.comuniversiteitleiden.nl Studies have also shown its ability to inhibit other structurally similar receptors like ALK4 and ALK7, while having no effect on ALK2, ALK3, and ALK6. universiteitleiden.nlnih.gov This selective inhibition of specific receptor kinases is crucial for its mechanism of action. In vitro kinase assays using human embryonic kidney 293T cells confirmed that GW788388 specifically inhibits the autophosphorylation of ALK5 and TβRII. apexbt.commedkoo.com

Table 1: Inhibitory Activity of GW788388 on Various Receptors

Receptor Target Activity IC50 Value Reference
ALK5 (TβRI) Potent Inhibition 18 nM rndsystems.commedchemexpress.comapexbt.comselleckchem.comselleckchem.comijbs.combiotrend-usa.commedchemexpress.cn
TβRII Inhibition Not specified medchemexpress.comselleckchem.comselleckchem.comuniversiteitleiden.nl
ActRII Some Inhibition Not specified selleckchem.comselleckchem.comuniversiteitleiden.nl
BMPRII No Inhibition Not specified medchemexpress.comselleckchem.comselleckchem.comuniversiteitleiden.nl
ALK4 Inhibition Not specified universiteitleiden.nlnih.gov
ALK7 Inhibition Not specified universiteitleiden.nlnih.gov
ALK2 No Inhibition Not specified universiteitleiden.nl
ALK3 No Inhibition Not specified universiteitleiden.nl
ALK6 No Inhibition Not specified universiteitleiden.nl

Functional Cell-Based Assays (e.g., Luciferase Reporter Gene Assays, Cell Viability Assays)

Functional cell-based assays have further substantiated the inhibitory effects of GW788388 on the TGF-β signaling pathway. In a TGF-β cellular assay, GW788388 showed an IC50 value of 93 nM. rndsystems.comselleckchem.comselleckchem.com Luciferase reporter gene assays have been instrumental in quantifying the compound's activity. In human embryonic kidney (HEK293) cells transfected with a TGF-β responsive luciferase reporter, GW788388 demonstrated an IC50 of 446 nM for the inhibition of TGF-β1 signaling. biotrend-usa.commedchemexpress.cn

Cell viability assays have been conducted across various cell lines to assess the cytotoxic potential of GW788388. In Namru murine mammary gland (NMuMG), MDA-MB-231 (a breast cancer cell line), renal cell carcinoma (RCC)4, and U2OS (an osteosarcoma cell line), GW788388 showed no toxicity at concentrations ranging from 4 nM to 15 μM. selleckchem.comselleckchem.comuniversiteitleiden.nlmedkoo.com Similarly, in human peritoneal mesothelial cells (HPMCs), significant toxicity was only observed at concentrations of 100 μM and above. nih.gov These findings indicate a favorable therapeutic window for the compound in vitro.

Investigations in Specific Cell Lines (e.g., Human Peritoneal Mesothelial Cells (HPMCs), Renal Epithelial Cells, Cardiac Fibroblasts, Cancer Cell Lines)

The efficacy of GW788388 has been explored in a variety of specific cell lines, revealing its potential to counteract pathological processes such as epithelial-to-mesenchymal transition (EMT) and fibrosis.

Human Peritoneal Mesothelial Cells (HPMCs): In HPMCs, GW788388 effectively attenuated TGF-β-induced EMT. nih.govmdpi.com Treatment with GW788388 reversed the morphological changes from a cobblestone to a spindle-like shape, and reduced cell migration and invasion stimulated by TGF-β. nih.govmdpi.com It also restored the levels of epithelial and mesenchymal cell markers, decreasing the expression of mesenchymal markers while increasing the epithelial marker E-cadherin. nih.govresearchgate.net

Renal Epithelial Cells: In renal epithelial cells, GW788388 blocked TGF-β-induced fibrotic responses. universiteitleiden.nlnih.gov It inhibited the TGF-β-mediated upregulation of extracellular matrix (ECM) components like PAI-1 and collagen I. universiteitleiden.nl

Cardiac Fibroblasts: In vitro studies on cardiac fibroblasts have shown that ALK5 inhibitors like GW788388 can attenuate TGF-β-induced expression of profibrotic genes such as Col1a2 and lysyl oxidase. ahajournals.org

Cancer Cell Lines: The effects of GW788388 have been studied in several cancer cell lines. It has been shown to inhibit TGF-β-induced EMT in mammary cancer cells. nih.gov In esophageal squamous cell carcinoma (ESCC), GW788388 was found to inhibit ESCC-induced neoangiogenesis in a co-culture model with fibroblasts and endothelial cells. rndsystems.comapexbt.com Furthermore, it has been investigated for its potential to inhibit muscle wasting associated with cancer cachexia by targeting ALK4/5 receptors in C2C12 skeletal muscle cells. researchgate.neteur.nl

In Vivo Efficacy Studies in Non-Human Animal Models

Models of Organ Fibrosis

GW788388 has demonstrated significant anti-fibrotic and cardioprotective effects in preclinical animal models of cardiac fibrosis. ncats.io

Myocardial Infarction (MI): In a rat model of MI induced by coronary artery ligation, oral administration of GW788388 attenuated the development of fibrosis, systolic dysfunction, and left ventricular remodeling. ahajournals.orgmdpi.comnih.govfrontiersin.org The treatment led to a reduction in the expression of activated Smad2, α-smooth muscle actin, and collagen I in the non-infarcted area of the heart. medchemexpress.comnih.gov It also attenuated cardiomyocyte hypertrophy. selleckchem.comnih.gov

Chagas Disease: Multiple studies have highlighted the therapeutic potential of GW788388 in experimental models of Chagas disease, a condition characterized by severe cardiac fibrosis. plos.orgfrontiersin.orgnih.gov In mice chronically infected with Trypanosoma cruzi, the causative agent of Chagas disease, GW788388 treatment reduced cardiac fibrosis, improved heart function, and lowered the risk of arrhythmia. mdpi.comnih.govresearchgate.net Oral administration of the compound decreased parasitemia, increased survival rates, and prevented heart damage. plos.org Specifically, it was shown to reverse the loss of connexin-43, an important protein for cardiac conduction, and reduce collagen deposition in the cardiac tissue. frontiersin.orgnih.govresearchgate.net These beneficial effects were observed in both acute and chronic phases of the experimental disease. plos.orgnih.govnih.gov

Table 2: Summary of In Vivo Efficacy in Cardiac Fibrosis Models

Animal Model Disease Key Findings Reference
Rat Myocardial Infarction Attenuated systolic dysfunction, reduced LV remodeling, decreased fibrosis markers (pSmad2, α-SMA, Collagen I). ahajournals.orgmdpi.comnih.govfrontiersin.org
Mouse Chagas Disease (acute) Reduced parasitemia, increased survival, prevented heart damage and fibrosis. plos.orgfrontiersin.orgnih.gov
Mouse Chagas Disease (chronic) Reversed cardiac fibrosis, improved heart function, reduced arrhythmia risk, restored connexin-43. mdpi.comnih.govresearchgate.net
Mouse Progressive Cardiac Conduction Disease (Scn5a+/-) Prevented the development of ventricular fibrosis. nih.govoup.com

In a mouse model of progressive cardiac conduction disease (PCCD), chronic inhibition of TGF-β receptors with GW788388 prevented the development of fibrosis. nih.govoup.com

Renal Fibrosis Models (e.g., Diabetic Nephropathy, Puromycin (B1679871) Aminonucleoside-Induced Nephropathy)

GW788388 has been investigated for its potential to mitigate renal fibrosis in various preclinical models. nih.govresearchgate.net In a model of puromycin aminonucleoside-induced renal fibrosis, oral administration of GW788388 was found to significantly reduce the expression of collagen IA1 mRNA. medchemexpress.com

Studies using db/db mice, a model for diabetic nephropathy, have demonstrated that oral treatment with GW788388 for five weeks can significantly decrease renal fibrosis. nih.govresearchgate.net This was accompanied by a reduction in the mRNA levels of key mediators involved in the deposition of extracellular matrix in the kidneys. nih.govresearchgate.net Diabetic nephropathy is a serious complication of diabetes, often leading to end-stage renal disease, and is characterized by progressive kidney fibrosis. nih.govcertatherapeutics.comgenome.jp The transforming growth factor-beta (TGF-β) pathway is considered a key driver in the progression of this disease. nih.govsemanticscholar.org GW788388, as an inhibitor of both TGF-β type I and type II receptor kinases, has been shown to attenuate glomerulosclerosis in mouse models of diabetic nephropathy. nih.govnih.gov It effectively blocks TGF-β-induced Smad activation and the expression of target genes, thereby reducing epithelial-mesenchymal transitions and fibrogenesis. nih.govresearchgate.net

In a model of puromycin aminonucleoside-induced nephropathy, which causes acute glomerular damage, GW788388 also showed efficacy. nih.govmdpi.com Specifically, it significantly reduced the expression of collagen IA1 mRNA. medchemexpress.comselleck.co.jp

Table 1: Effects of GW788388 in Renal Fibrosis Models

Model Key Findings Reference(s)
Diabetic Nephropathy (db/db mice) Significantly reduced renal fibrosis and mRNA levels of extracellular matrix mediators. nih.govresearchgate.net Attenuated glomerulosclerosis. nih.gov nih.govresearchgate.netnih.gov
Puromycin Aminonucleoside-Induced Nephropathy Significantly reduced collagen IA1 mRNA expression. medchemexpress.comselleck.co.jp medchemexpress.comselleck.co.jp
Hepatic Fibrosis Models

The therapeutic potential of GW788388 has also been explored in the context of liver fibrosis. In a mouse model of acetaminophen-induced liver injury, pretreatment with GW788388 was found to reduce several aspects of liver pathology, including necrosis, inflammation, and oxidative stress. nih.gov The study noted that transforming growth factor-beta 1 (TGFβ1) levels were elevated during the injury, and inhibition of its signaling with GW788388 led to these protective effects. nih.gov Furthermore, GW788388 treatment was associated with an increase in the proliferation of hepatocytes, suggesting a role in liver regeneration following injury. nih.gov In a model of dimethylnitrosamine-induced liver disease, GW788388 was also shown to attenuate the expression of collagen. nih.gov

Table 2: Effects of GW788388 in Hepatic Fibrosis Models

Model Key Findings Reference(s)
Acetaminophen-Induced Liver Injury Reduced necrosis, inflammation, and oxidative stress. Promoted hepatocyte proliferation. nih.gov
Dimethylnitrosamine-Induced Liver Disease Attenuated collagen expression. nih.gov
Peritoneal Fibrosis Models

GW788388 has been evaluated for its effects on peritoneal fibrosis, a serious complication often associated with long-term peritoneal dialysis. frontiersin.org In a mouse model where peritoneal fibrosis was induced by chlorhexidine (B1668724) gluconate, treatment with GW788388 attenuated the increase in thickness and collagen deposition in the parietal peritoneum. nih.govnih.gov Studies on human peritoneal mesothelial cells (HPMCs) have shown that GW788388 can effectively block the epithelial to mesenchymal transition (EMT) induced by TGF-β. nih.govnih.govresearchgate.net This transition is a key process in the development of fibrosis. Co-treatment with GW788388 reversed the morphological changes and the alterations in epithelial and mesenchymal cell markers induced by TGF-β in HPMCs. nih.gov The compound also attenuated the TGF-β-stimulated phosphorylation of Smad2 and Smad3, key downstream signaling molecules. nih.gov These findings suggest that GW788388 can improve peritoneal thickness and fibrosis and may help in recovering peritoneal membrane function. nih.govfrontiersin.orgnih.gov

Table 3: Effects of GW788388 in Peritoneal Fibrosis Models

Model Key Findings Reference(s)
Chlorhexidine Gluconate-Induced Peritoneal Fibrosis (mice) Attenuated increased peritoneal thickness and collagen deposition. nih.govnih.gov Improved peritoneal membrane function. nih.govfrontiersin.orgnih.gov nih.govfrontiersin.orgnih.gov
Human Peritoneal Mesothelial Cells (in vitro) Attenuated TGF-β-induced epithelial to mesenchymal transition (EMT). nih.govnih.govresearchgate.net Reversed TGF-β-induced morphological changes and marker expression. nih.gov Attenuated phosphorylation of Smad2 and Smad3. nih.gov nih.govnih.govresearchgate.net
Other Fibrotic Disease Models (e.g., Submandibular Gland Ligation)

The anti-fibrotic effects of GW788388 have been demonstrated in a mouse model of fibrosis induced by submandibular gland (SMG) duct ligation. nih.govnih.govplos.org This model is used to study salivary gland damage and regeneration. nih.govnih.govplos.orgmdpi.com Following a 7-day duct ligation, there is a significant upregulation of fibrosis markers such as collagen 1 and fibronectin. nih.govnih.govplos.org Treatment with GW788388 was shown to significantly reduce this upregulation. nih.govnih.govplos.org The development of fibrosis in this model is correlated with an increased expression of TGF-β signaling components, and the administration of GW788388 attenuates these fibrotic responses. nih.govnih.gov

Table 4: Effects of GW788388 in Submandibular Gland Ligation Model

Model Key Findings Reference(s)
Submandibular Gland Duct Ligation (mice) Significantly attenuated the upregulation of fibrosis markers collagen 1 and fibronectin. nih.govnih.govplos.org nih.govnih.govplos.org

Models of Angiogenesis-Related Conditions (e.g., Esophageal Squamous Cell Carcinoma-Induced Neoangiogenesis)

GW788388 has been shown to inhibit neoangiogenesis induced by esophageal squamous cell carcinoma (ESCC). bio-techne.com ESCC is a predominant subtype of esophageal cancer with high mortality. scielo.org.pemdpi.comnih.govjmedradonc.org In a three-dimensional co-culture model involving ESCC cells, fibroblasts, and human microvascular endothelial cells (HMVECs), GW788388 significantly inhibited the formation of vascular networks. nih.gov The study demonstrated that paracrine TGF-β secreted from ESCC cells activates fibroblasts, which in turn drive vascular network formation through the stimulation of vascular endothelial cell growth factor (VEGF) release. nih.gov By inhibiting the TGF-β receptor, GW788388 blocks this fibroblast activation and consequently halts ESCC-induced neoangiogenesis. nih.govcaymanchem.com

Table 5: Effects of GW788388 on ESCC-Induced Neoangiogenesis

Model Key Findings Reference(s)
3D Co-culture (ESCC cells, fibroblasts, HMVECs) Completely reversed vascular network formation. nih.gov Inhibited ESCC-induced neoangiogenesis. bio-techne.comnih.gov bio-techne.comnih.gov

Models of Parasitic Infection (e.g., Trypanosoma cruzi Infection)

GW788388 has been investigated for its therapeutic effects in experimental models of Chagas disease, which is caused by the parasite Trypanosoma cruzi. frontiersin.orgnih.govnih.gov This disease can lead to chronic Chagasic cardiomyopathy, a severe inflammatory and fibrosing heart condition. frontiersin.org In mouse models of acute T. cruzi infection, oral administration of GW788388 was found to significantly reduce parasitemia and mortality. nih.govnih.govresearchgate.net

The treatment also showed protective effects on the heart, including improved cardiac electrical conduction and preservation of gap junction protein (connexin43) distribution. nih.govfrontiersin.org A key finding is the prevention of cardiac fibrosis development, as evidenced by reduced expression of collagen type I and fibronectin. nih.govnih.govresearchgate.net Notably, even when administered later in the acute phase, GW788388 still increased survival and decreased cardiac fibrosis. nih.govnih.gov In a chronic Chagas disease model, GW788388 treatment also resulted in decreased cardiac fibrosis and improved heart function. frontiersin.orgfrontiersin.org These studies highlight the role of the TGF-β signaling pathway in the pathogenesis of Chagas disease and suggest that its inhibition with compounds like GW788388 could be a valuable therapeutic strategy. frontiersin.orgnih.govnih.govfrontiersin.orgplos.org

Table 6: Effects of GW788388 in Trypanosoma cruzi Infection Models

Model Phase Key Findings Reference(s)
T. cruzi-infected mice Acute Reduced parasitemia and mortality. nih.govnih.govresearchgate.net Improved cardiac electrical conduction. nih.govfrontiersin.org Prevented cardiac fibrosis. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.netfrontiersin.org
T. cruzi-infected mice Chronic Decreased cardiac fibrosis. frontiersin.orgfrontiersin.org Improved heart function. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org

Investigations in Developmental and Growth Models (e.g., Femoral Growth Plate Hypertrophy)

The inhibition of ALK5 signaling by GW788388 has been shown to affect bone development in rats. caymanchem.com Specifically, studies have demonstrated that the compound induces hypertrophy in the femoral growth plates. caymanchem.comnih.gov In toxicologic studies, administration of GW788388 to rats resulted in an expansion of the hypertrophic and proliferation zones of the femoral physes (growth plates). nih.gov This was accompanied by subphyseal hyperostosis (thickening of bone beneath the growth plate), chondrocyte hypertrophy and hyperplasia, and an increase in the extracellular matrix. nih.gov These findings indicate that TGF-β/ALK5 signaling plays a critical role in the regulation of growth plate chondrogenesis.

Table 7: Effects of GW788388 on Femoral Growth Plate

Model Key Findings Reference(s)
Rats Induced hypertrophy in femoral growth plates. caymanchem.comnih.gov Caused expansion of hypertrophic and proliferation zones of femoral physes. nih.gov Resulted in subphyseal hyperostosis, chondrocyte hypertrophy/hyperplasia, and increased matrix. nih.gov caymanchem.comnih.gov

Preclinical Pharmacodynamic Assessments

Preclinical studies have extensively evaluated GW788388 in various animal models to determine its effects on disease processes, particularly those involving fibrosis, cardiac dysfunction, and infection.

Analysis of Fibrotic Markers (e.g., Collagen I, Alpha-Smooth Muscle Actin)

GW788388 has demonstrated significant anti-fibrotic effects across multiple preclinical models by reducing the expression of key fibrotic markers.

In a rat model of myocardial infarction, treatment with GW788388 attenuated the accumulation of myofibroblasts, as indicated by reduced expression of α-smooth muscle actin (α-SMA), and also decreased the deposition of collagen I in the non-infarcted region of the heart. medchemexpress.comnih.gov Similarly, in models of renal fibrosis, GW788388 has shown efficacy. In rats with puromycin aminonucleoside-induced nephropathy, the compound significantly reduced the mRNA expression of collagen IA1. acs.orgmedchemexpress.com Furthermore, in db/db mice, a model for diabetic nephropathy, oral administration of GW788388 for five weeks led to a significant reduction in renal fibrosis and lowered the mRNA levels of key mediators involved in extracellular matrix deposition. medchemexpress.comnih.govresearchgate.net

The anti-fibrotic properties of GW788388 have also been observed in models of peritoneal and cardiac fibrosis. In cultured human peritoneal mesothelial cells, GW788388 reversed the TGF-β-induced increase in α-SMA and fibronectin. nih.gov These findings were corroborated in a mouse model of peritoneal fibrosis, where the compound attenuated peritoneal thickness and collagen deposition. nih.govresearchgate.netmdpi.com In the context of Chagas disease, a condition marked by cardiac fibrosis, GW788388 treatment in infected mice significantly reduced the deposition of both collagen type I and fibronectin in heart tissue. nih.govplos.orgresearchgate.net

Preclinical ModelFibrotic MarkerObserved EffectReference
Myocardial Infarction (Rat)α-Smooth Muscle Actin (α-SMA)Reduced Expression medchemexpress.comnih.gov
Myocardial Infarction (Rat)Collagen IReduced Deposition medchemexpress.comnih.gov
Puromycin Aminonucleoside-Induced Nephropathy (Rat)Collagen IA1 mRNAReduced Expression acs.orgmedchemexpress.com
Diabetic Nephropathy (db/db Mouse)Renal Fibrosis MarkersReduced Expression medchemexpress.comnih.gov
Peritoneal Fibrosis (Mouse)α-SMA, Fibronectin, CollagenReduced Expression/Deposition nih.govresearchgate.netmdpi.com
Chagas Disease (Mouse)Collagen Type I, FibronectinReduced Deposition nih.govplos.org

Assessment of Cardiac Function and Electrical Conduction in Animal Models

GW788388 has been shown to improve cardiac function and electrical conduction in animal models of heart disease.

In a mouse model of acute Chagas disease, which is caused by the parasite Trypanosoma cruzi, GW788388 treatment improved cardiac electrical conduction. nih.govnih.gov This was evidenced by a significant decrease in the PR interval on electrocardiograms (ECG). nih.govnih.gov The treatment also restored the expression and proper organization of connexin-43, a critical gap junction protein responsible for conducting electrical impulses between cardiomyocytes. nih.govnih.govfrontiersin.org

Further investigations in a model of chronic Chagas' heart disease demonstrated more comprehensive cardiac benefits. nih.gov Treatment with GW788388 led to a reduction in prolonged PR and QTc intervals, an increase in heart rate, and the reversal of conditions such as sinus arrhythmia and atrioventricular conduction disorders. frontiersin.orgnih.govplos.orgresearchgate.net In a separate model of myocardial infarction in rats, GW788388 was found to attenuate the development of systolic dysfunction, preserving the heart's pumping capacity. nih.govmdpi.com

Preclinical ModelParameterObserved EffectReference
Acute Chagas Disease (Mouse)PR IntervalDecreased (Improved Conduction) nih.govnih.gov
Acute Chagas Disease (Mouse)Connexin-43 ExpressionRestored nih.govnih.govfrontiersin.org
Chronic Chagas Disease (Mouse)PR and QTc IntervalsReduced (Normalized) nih.govplos.orgresearchgate.net
Chronic Chagas Disease (Mouse)Heart RateIncreased (Normalized) nih.govplos.orgresearchgate.net
Chronic Chagas Disease (Mouse)ArrhythmiasReversed nih.govresearchgate.net
Myocardial Infarction (Rat)Systolic DysfunctionAttenuated nih.govmdpi.com

Histopathological and Morphological Evaluations of Organ Tissues in Preclinical Models

Histopathological analyses have confirmed the protective effects of GW788388 on organ structure in various disease models.

In mice with acute Chagas disease, GW788388 treatment reduced the inflammatory infiltrates within the heart muscle. nih.govresearchgate.net Histological staining with Masson's trichrome revealed a significant decrease in cardiac fibrosis, indicating less scar tissue formation. nih.govnih.govfrontiersin.org In a mouse model of peritoneal fibrosis induced by chlorhexidine gluconate, GW788388 attenuated the thickening of the parietal peritoneum and reduced collagen deposition. nih.govresearchgate.netmdpi.com

The compound's benefits extend to other organs. In db/db mice with diabetic nephropathy, GW788388 was shown to significantly reduce renal fibrosis. nih.govresearchgate.net In a rat model of myocardial infarction, treatment with GW788388 attenuated adverse left ventricular remodeling. nih.govmdpi.com Moreover, in a model of acute liver injury induced by acetaminophen, GW788388 treatment significantly reduced the extent of centrilobular necrosis, demonstrating a protective effect on the liver parenchyma. nih.gov

Measurement of Parasitemia in Infection Models

The effect of GW788388 on parasite levels has been specifically studied in infection models of Chagas disease.

In the acute phase of Trypanosoma cruzi infection in mice (Y strain), oral administration of GW788388 significantly reduced the number of circulating parasites in the blood (parasitemia). nih.govresearchgate.netnih.govfrontiersin.org Correspondingly, the number of parasite nests (amastigote nests) within the heart tissue was also lowered. researchgate.net These findings suggest that by inhibiting the TGF-β signaling pathway, GW788388 can interfere with the parasite's replication or survival during the initial stage of infection. nih.govfrontiersin.org

However, the effect on parasite load appears to be dependent on the phase of the disease. In a preclinical model of chronic Chagas' heart disease (Colombian strain), where treatment was initiated long after the initial infection, GW788388 did not significantly alter the cardiac parasite load, even while providing benefits to cardiac function and reducing fibrosis. nih.govplos.orgresearchgate.net This suggests that the primary therapeutic benefit of GW788388 in the chronic phase is the mitigation of host pathological responses, such as fibrosis, rather than direct parasite elimination. nih.gov

T. cruzi
Infection ModelParameterObserved EffectReference
Acute Chagas Disease (Y strain, Mouse)Blood ParasitemiaSignificantly Reduced nih.govresearchgate.netnih.govfrontiersin.org
Acute Chagas Disease (Y strain, Mouse)Cardiac Amastigote NestsReduced researchgate.net
Chronic Chagas Disease (Colombian strain, Mouse)Cardiac Parasite LoadNo Significant Change nih.govplos.orgresearchgate.net

Structure Activity Relationship Sar and Medicinal Chemistry Research for Gw 788388 D5 Analogues

Discovery and Lead Optimization Strategies

The discovery of the GW788388 scaffold emerged from research seeking potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). acs.org Inhibitors of ALK5 represent a novel therapeutic approach for fibrotic diseases affecting organs such as the kidney, liver, and lung. acs.org The development originated from the optimization of a novel phenylpyridine pyrazole (B372694) chemical series. acs.orgresearchgate.net

Initial lead compounds in this series underwent extensive optimization to improve their cellular potency and pharmacokinetic profiles. acs.org This process aimed to develop an orally active inhibitor with superior properties compared to earlier ALK5 inhibitors like SB-431542. universiteitleiden.nl For instance, GW788388 demonstrated a significantly improved pharmacokinetic profile in rats, with a much longer elimination half-life (4.1 hours) compared to SB-431542 (28.5 minutes). universiteitleiden.nl

This lead optimization strategy successfully identified compound 13d , later named GW788388, as a highly potent, selective, and orally active ALK5 inhibitor. acs.org GW788388, derived from a phenylpyrazole, exhibited favorable cellular potency and pharmacokinetics in preclinical models. researchgate.netnih.gov The improved profile included reduced plasma clearance and an increased distribution volume, resulting in a longer elimination half-life. researchgate.net The success of this optimization was confirmed in animal models of fibrosis, where orally administered GW788388 was shown to be highly effective. acs.org

Identification of Key Pharmacophores and Structural Determinants of Potency and Selectivity

The chemical structure of GW788388, 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, contains the key pharmacophoric elements responsible for its potent and selective inhibition of ALK5. wikipedia.org As an ATP-competitive inhibitor, its structure is designed to fit into the ATP-binding site of the ALK5 kinase domain. universiteitleiden.nlplos.org

The core pharmacophore consists of a five-membered heterocyclic ring (pyrazole) linked to distinct structural features that interact with key regions of the kinase domain, such as the hinge region and a selectivity pocket. The phenylpyridine pyrazole core is central to this interaction. The molecule's design was inspired by previous aminothiazole derivatives but established a unique binding mode. researchgate.net

GW788388 is a potent inhibitor of ALK5 with a reported IC50 value of 18 nM in a biochemical binding assay. chemicalprobes.org Its selectivity has been evaluated across a panel of kinases. The compound is a potent inhibitor of the structurally similar ALK4 and ALK7 receptors and also inhibits the TGF-β type II receptor (TβRII). nih.govchemicalprobes.orgbpsbioscience.com However, it does not inhibit the bone morphogenic protein (BMP) type II receptor and shows significantly less activity against other kinases such as p38α. universiteitleiden.nlchemicalprobes.org In a broad kinase panel, GW788388 only showed significant inhibition (>50% at 10 µM) against p38α, with an IC50 of 7.28 µM, demonstrating its high selectivity. chemicalprobes.org

Target KinaseInhibitory Activity (IC50)Reference
ALK5 (TβRI)18 nM (binding assay) chemicalprobes.org
ALK593 nM (cellular assay)
ALK444 nM (cellular assay) biorxiv.org
p38α7.28 µM chemicalprobes.org

Synthesis and Evaluation of Chemical Analogues for Improved Preclinical Profiles

The synthesis and evaluation of a series of phenylpyridine pyrazole analogues were instrumental in identifying a compound with an optimal preclinical profile. acs.org The structure-activity relationship studies established that the combination of a researchgate.netuniversiteitleiden.nlCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridin-6-yl moiety could significantly improve selectivity against p38α, a common off-target for this class of inhibitors. acs.org Modifications to the linker between the core and other parts of the molecule were also found to influence cellular permeability and, consequently, cell-based activity. acs.org For example, a methyleneamino linker was shown to be superior to methyleneoxy or methylenethio linkers in cell-based assays. acs.org

The evaluation of GW788388 revealed a superior pharmacokinetic profile compared to its predecessors, a key goal of the optimization process. universiteitleiden.nl In preclinical studies using Sprague-Dawley rats, GW788388 demonstrated properties suitable for an orally administered drug. universiteitleiden.nltandfonline.com

Pharmacokinetic Parameter (Rat)ValueReference
Cmax (10 mg/kg, oral)595.3 ± 60.2 ng/mL tandfonline.comnih.gov
Tmax (10 mg/kg, oral)20 minutes tandfonline.comnih.gov
T1/2 (Half-life)1.74 ± 0.4 hours (oral) / 4.1 ± 1.8 hours (IV) universiteitleiden.nltandfonline.com
Systemic Plasma Clearance (IV)20 mL/min/kg / 34 ± 12.2 mL/min/kg universiteitleiden.nl

This favorable preclinical profile, characterized by good oral absorption and a longer half-life, translated into significant efficacy in in vivo models of renal and cardiac fibrosis, validating the medicinal chemistry strategy employed. researchgate.netplos.orgtandfonline.com

Advanced Research Methodologies Employed in the Study of Gw 788388 D5

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques have been utilized to understand the mechanisms of action of GW788388. These methods have provided insights into its effects on gene and protein expression, as well as cellular signaling pathways.

Quantitative PCR (qPCR) has been employed to analyze the expression levels of specific genes. For instance, studies have used real-time RT-PCR to assess the impact of GW788388 on the expression of genes involved in fibrosis and epithelial-mesenchymal transition (EMT). nih.govmdpi.com In a mouse model of chronic Chagas' heart disease, qPCR was used to measure the mRNA levels of MMP-9 and MMP-2 in heart tissue. plos.org Furthermore, qPCR has been used to analyze the expression of genes related to cellular senescence. google.com

Western Blotting is another key technique used to detect and quantify specific proteins. It has been instrumental in showing that GW788388 can attenuate the phosphorylation of Smad2 and Smad3, key proteins in the TGF-β signaling pathway. nih.govresearchgate.net In studies of cardiac fibrosis, western blotting has been used to measure the expression of fibronectin and collagen type I. plos.org This technique has also been used to confirm the effects of GW788388 on the expression of epithelial and mesenchymal markers. nih.govresearchgate.net However, it is important to note that concerns have been raised regarding the reliability of some western blot data in a retracted study. plos.org

Immunoprecipitation has been used to isolate specific proteins and their binding partners. In studies of GW788388, this technique has been used to immunoprecipitate constitutively active ALK5, TβRII, BMPRII, or ActRII to test the compound's inhibitory effects on their autophosphorylation. medkoo.com

Immunofluorescence allows for the visualization of specific proteins within cells and tissues. This technique has been used to show that GW788388 can reverse changes in the expression of E-cadherin and α-SMA induced by TGF-β. nih.govmdpi.com It has also been used to visualize collagen type 1, alpha 1 (COL1A1) and TGF-β expression. nih.gov In studies of Chagas disease, immunofluorescence has been used to assess the distribution of connexin 43 in heart tissue. plos.orgresearchgate.net

In Vitro Imaging and Functional Assays

In vitro assays are crucial for understanding the direct effects of GW788388 on cellular behavior. These assays provide a controlled environment to study processes such as cell migration, invasion, and morphological changes.

Wound Healing Assays have demonstrated that GW788388 can attenuate TGF-β-induced cell migration. nih.govresearchgate.net In these assays, a "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is measured over time.

Cell Invasion Assays , such as the Matrigel invasion assay, have shown that GW788388 can attenuate TGF-β-induced cell invasion. nih.govresearchgate.net These assays measure the ability of cells to invade through a layer of extracellular matrix.

Microscopic Analysis is used to observe morphological changes in cells. For example, inverted phase-contrast microscopy has been used to analyze changes in human peritoneal mesothelial cells (HPMCs) from a cobblestone to a spindle shape in response to TGF-β, a change that is attenuated by GW788388. nih.govresearchgate.net

In Vivo Animal Model Techniques

In vivo studies using animal models are essential for evaluating the effects of GW788388 in a whole organism. These studies have been particularly important in the context of diseases like Chagas disease and fibrosis. plos.orgfrontiersin.org

Surgical Induction of Disease has been used to create animal models of various pathologies. For instance, peritoneal fibrosis has been induced in mice by intraperitoneal injection of chlorhexidine (B1668724) gluconate. nih.govresearchgate.net In other studies, myocardial infarction has been induced in rats to study the effects of GW788388 on cardiac remodeling. selleckchem.commedchemexpress.com

Organ Harvest and Processing are standard procedures in in vivo studies. After treatment, organs such as the heart are harvested for further analysis, including histological staining and molecular analysis. plos.orgplos.orgresearchgate.net

Echocardiography is a non-invasive imaging technique used to assess cardiac function. In a mouse model of chronic Chagas' heart disease, echocardiography was used to measure the left ventricle ejection fraction. plos.org

Electrocardiography (ECG) is used to measure the electrical activity of the heart. Studies have shown that GW788388 can improve cardiac electrical conduction, as measured by the PR interval, in animal models of Chagas disease. frontiersin.orgnih.govnih.gov It has also been shown to reverse ECG abnormalities in a mouse model of chronic Chagas' heart disease. plos.orgresearchgate.net

The following table summarizes the effects of GW788388 on electrocardiograph parameters in a mouse model of Chagas disease at 15 days post-infection.

ParameterNon-infectedInfected (Y DMSO)Infected (Y GW788388)
Heart Rate (bpm) 774.2 ± 18.2495.8 ± 34.6554.3 ± 17.5
P wave (ms) 10.8 ± 0.412.3 ± 0.610.9 ± 0.3
PR interval (ms) 35.8 ± 0.946.9 ± 1.640.9 ± 0.8
QRS (ms) 13.9 ± 0.414.8 ± 0.514.3 ± 0.3
QTc (ms) 34.1 ± 1.341.2 ± 2.135.6 ± 1.4

Data adapted from a study on Chagas disease. researchgate.net

Omics Approaches for Mechanistic Elucidation

'Omics' technologies provide a global view of molecular changes and are powerful tools for understanding the complex mechanisms of action of compounds like GW788388.

Gene Expression Profiling , often performed using microarray or RNA-sequencing technologies, allows for the simultaneous analysis of thousands of genes. In the context of GW788388 research, gene expression profiling has been used to identify changes in gene expression patterns in response to treatment. For example, a study on prostate epithelial cells used a PCR array for human cellular senescence to analyze the expression of several genes involved in stress response and senescence. google.com

Proteomics , the large-scale study of proteins, can provide insights into changes in protein expression and post-translational modifications. While specific proteomics studies on GW788388-d5 are not detailed in the provided context, the extensive use of Western blotting to analyze multiple proteins suggests a targeted proteomics approach. nih.govplos.orgresearchgate.netplos.orgmedchemexpress.com

Future Directions and Research Opportunities for Gw 788388 D5

Elucidation of Broader Biological Roles and Context-Dependent Mechanisms

Future research should aim to unravel the broader biological functions of GW 788388-d5, moving beyond its well-documented roles in fibrosis and angiogenesis. The TGF-β signaling pathway is known for its context-dependent nature, capable of inducing divergent cellular responses such as proliferation, apoptosis, dormancy, and autophagy depending on the specific cellular and tissue environment. nih.gov The biological effects of TGF-β are contingent on a variety of factors, including the combination of type I and type II receptors, the presence of accessory proteins, and the epigenetic state of the cell. nih.govnih.gov

Investigating this compound in a wider array of biological systems will help to clarify these context-dependent mechanisms. For instance, while TGF-β is a key player in tissue fibrosis, it also plays crucial roles in immune regulation and tissue homeostasis. nih.govmdpi.com Understanding how this compound modulates these diverse functions is essential for predicting its broader physiological impacts.

Investigation of Novel Preclinical Therapeutic Applications Beyond Fibrosis and Angiogenesis

The application of GW 788388 has been explored in various preclinical models, primarily focusing on its anti-fibrotic properties in conditions like diabetic nephropathy, peritoneal fibrosis, and cardiac fibrosis. mdpi.comnih.govnih.gov However, the therapeutic potential of this compound likely extends to other pathological conditions where TGF-β signaling is dysregulated.

One promising area is in cancer therapy. TGF-β can act as both a tumor suppressor in early-stage cancers and a tumor promoter in later stages by facilitating processes like epithelial-to-mesenchymal transition (EMT) and angiogenesis. mdpi.commdpi.com Studies have shown that GW 788388 can attenuate TGF-β-induced EMT in breast cancer cell lines. nih.gov Another potential application is in the treatment of muscle wasting conditions, such as cancer cachexia. Research has indicated that GW 788388 can inhibit the signaling of myostatin and activin, which are negative regulators of muscle growth, by blocking TβRI, ALK4, and ALK7. nih.gov

Further preclinical studies could explore the efficacy of this compound in models of various cancers, inflammatory diseases, and autoimmune disorders where the TGF-β pathway is implicated. medchemexpress.com

Development of Advanced Organ-on-Chip or 3D Culture Models for Compound Evaluation

The use of advanced in vitro models, such as organs-on-chips and 3D cell cultures, offers a more physiologically relevant platform for evaluating the effects of compounds like this compound. elveflow.comnih.gov These models can replicate the complex microenvironments of human organs, including cellular interactions, mechanical forces, and chemical gradients, providing more accurate predictions of in vivo responses compared to traditional 2D cell cultures. fluigent.comwikipedia.org

For example, a "breathing" lung-on-a-chip model has been developed to study respiratory diseases like idiopathic pulmonary fibrosis (IPF). researchgate.net Utilizing such a model to test this compound could provide valuable insights into its efficacy in a dynamic, organ-specific context. Similarly, gut-on-a-chip models that incorporate immune cells could be used to investigate the compound's effects on inflammatory bowel diseases. wikipedia.org These advanced platforms can accelerate drug discovery and provide a more ethical alternative to some animal testing. elveflow.com

Exploration of Combination Research Strategies with Other Therapeutic Agents in Preclinical Settings

Investigating this compound in combination with other therapeutic agents is a promising avenue for future preclinical research. In cancer, for instance, combining TGF-β inhibitors with immunotherapy, such as CAR T-cell therapy, could enhance antitumor responses. nih.gov TGF-β in the tumor microenvironment is known to suppress immune cell function; therefore, inhibiting this pathway with this compound could make tumors more susceptible to immune-mediated killing. nih.gov

Another potential combination strategy involves targeting parallel or interacting signaling pathways. For example, there is significant crosstalk between the TGF-β and platelet-derived growth factor receptor alpha (PDGFRα) signaling pathways in fibro-adipogenic progenitors. nih.gov Combining this compound with a PDGFRα inhibitor could offer a synergistic effect in treating conditions characterized by fibro-fatty scar deposition. Similarly, combining TGF-β inhibitors with inhibitors of the renin-angiotensin-aldosterone system has shown anti-fibrotic efficacy in preclinical models. mdpi.com

Further Advanced Mechanistic Studies on Signaling Cross-Talk and Feedback Loops

The TGF-β signaling pathway is intricately connected with other signaling networks, and these interactions can significantly influence cellular responses. Future research should focus on detailed mechanistic studies of the cross-talk between TGF-β signaling and other pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. diva-portal.orgopenrheumatologyjournal.com

For instance, studies have shown that IL-1β can interfere with TGF-β signaling through the NF-κB pathway, and that TGF-β1 can attenuate NF-κB signaling. diva-portal.org Understanding how this compound modulates these interactions is crucial for a comprehensive understanding of its mechanism of action.

Utilization of this compound as a Tool for TGF-β Pathway Deconvolution Studies

As a potent and selective inhibitor, this compound serves as an invaluable chemical tool for dissecting the complexities of the TGF-β signaling pathway. By specifically blocking the kinase activity of ALK5, researchers can delineate the specific roles of this receptor in various cellular processes. medchemexpress.comnih.gov

This compound can be used to differentiate between ALK5-mediated signaling and signaling through other TGF-β type I receptors. It has been shown to inhibit ALK5, TβRII, and activin type II receptor activities without affecting the BMP type II receptor. medchemexpress.comselleckchem.com This selectivity allows for precise interrogation of the canonical Smad2/3 pathway.

Future studies can employ this compound in various experimental systems to identify novel downstream targets of ALK5 signaling and to understand how this pathway contributes to different disease states. This will not only enhance our fundamental understanding of TGF-β biology but may also uncover new therapeutic targets.

Q & A

Q. How can researchers ensure ethical reporting of negative/null results with this compound?

  • Methodological Answer : Publish in preprint servers (e.g., bioRxiv) or journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine). Disclose all experimental conditions (e.g., lot numbers, cell passage details) to enable troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.